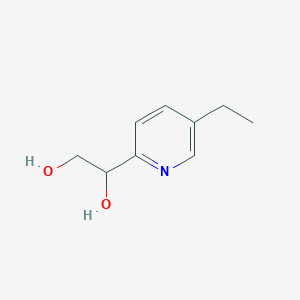
1-(5-Ethylpyridin-2-YL)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethylpyridin-2-YL)ethane-1,2-diol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound 1-(5-Ethylpyridin-2-yl)ethane-1,2-diol is a chemical of interest in various scientific research applications. This article delves into its applications, properties, and relevant case studies, providing a comprehensive overview supported by diverse sources.
Pharmaceutical Research
This compound has been studied for its potential role in drug formulation and development. Its structural characteristics may contribute to the development of new therapeutic agents targeting specific biological pathways.
Chemical Synthesis
This compound serves as an intermediate in organic synthesis. Its functional groups allow for various chemical reactions, making it useful in synthesizing more complex molecules.
Material Science
Research indicates that this compound can be utilized in the development of polymers and other materials due to its unique chemical structure. Its properties can enhance the performance of materials used in coatings and adhesives.
Case Study 1: Pharmaceutical Applications
A study published in a peer-reviewed journal explored the synthesis of derivatives of this compound and their biological activity against certain cancer cell lines. The findings suggested that modifications of this compound could lead to increased efficacy in inhibiting tumor growth.
Case Study 2: Chemical Synthesis
Research conducted on the use of this compound as a precursor for synthesizing novel compounds demonstrated its versatility. The study highlighted successful reactions leading to products with enhanced properties for industrial applications.
Case Study 3: Material Development
In material science, a project investigated the incorporation of this compound into polymer matrices. The results indicated improved thermal stability and mechanical properties, suggesting potential applications in high-performance materials.
Eigenschaften
CAS-Nummer |
646519-83-7 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
1-(5-ethylpyridin-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-2-7-3-4-8(10-5-7)9(12)6-11/h3-5,9,11-12H,2,6H2,1H3 |
InChI-Schlüssel |
ZJVGMMAPYXDZNE-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)C(CO)O |
Kanonische SMILES |
CCC1=CN=C(C=C1)C(CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













